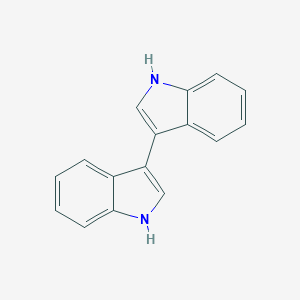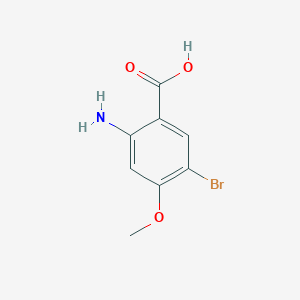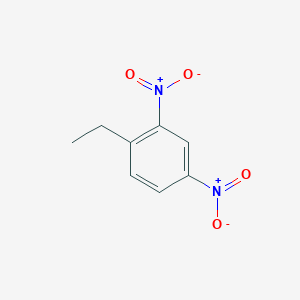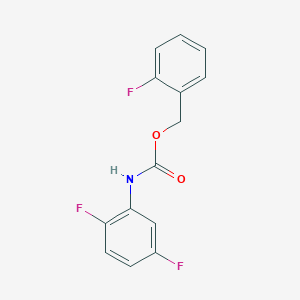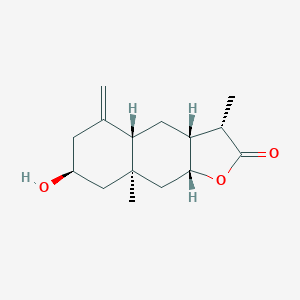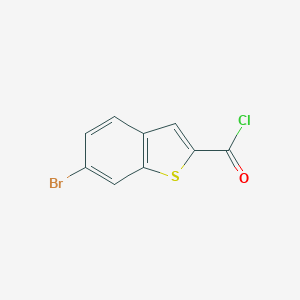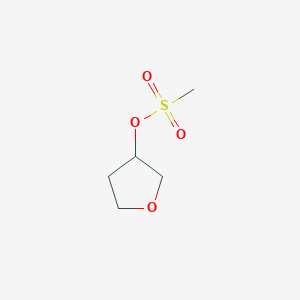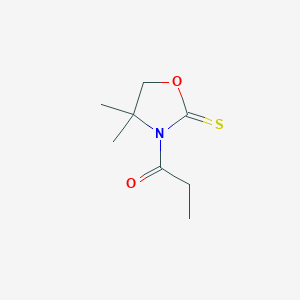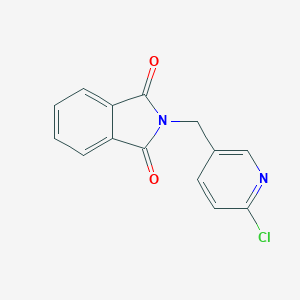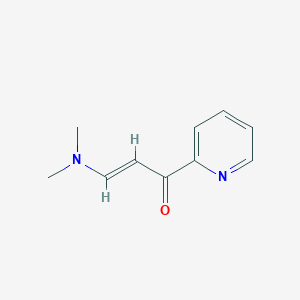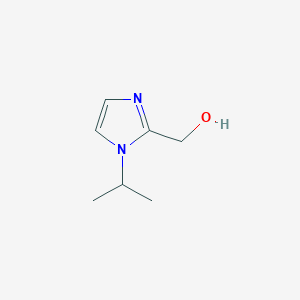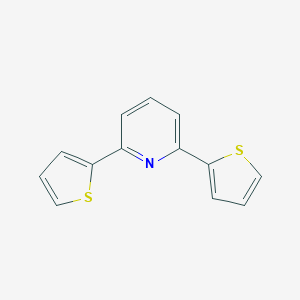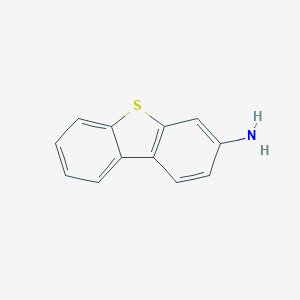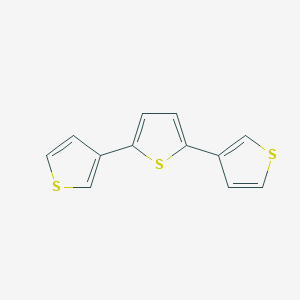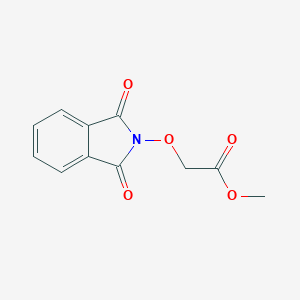
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
Vue d'ensemble
Description
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester, also known as DMAE methyl ester or Deanol, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the naturally occurring substance choline and is believed to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
Mécanisme D'action
The exact mechanism of action of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, and increasing its levels may lead to improved memory and attention.
Biochemical and Physiological Effects:
In addition to its potential cognitive-enhancing effects, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has also been studied for its potential effects on a variety of biochemical and physiological processes. For example, it has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress. It has also been studied for its potential use in treating various skin conditions, such as wrinkles and sagging skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester for lab experiments is its relatively low cost and easy availability. However, there are also some limitations to its use. For example, its effects on cognitive function may be relatively mild compared to other cognitive enhancers, and it may not be effective for all individuals.
Orientations Futures
There are many potential future directions for research involving (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester. Some of the most promising areas of research include its potential use in treating cognitive impairments such as Alzheimer's disease, as well as its potential use in treating various skin conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
In conclusion, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is a promising compound that has been extensively studied for its potential use in various scientific research applications. While there is still much to be learned about its mechanism of action and potential effects, the available research suggests that it may have a variety of beneficial effects on cognitive function, as well as on various biochemical and physiological processes. Further research is needed to fully understand the potential of this compound and to identify any limitations or potential side effects.
Applications De Recherche Scientifique
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its potential as a cognitive enhancer. Studies have shown that (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester may be able to improve memory and attention in both healthy individuals and those with cognitive impairments.
Propriétés
Numéro CAS |
80733-98-8 |
|---|---|
Nom du produit |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester |
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate |
InChI |
InChI=1S/C11H9NO5/c1-16-9(13)6-17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
Clé InChI |
MSKBUVDLWGTLAC-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

